molecular formula C13H13N3O4 B12915814 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 923013-53-0

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12915814
CAS No.: 923013-53-0
M. Wt: 275.26 g/mol
InChI Key: WDFNGBTYSVHPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6-nitroimidazo-oxazole class, characterized by a bicyclic core structure with a nitro group at the 6-position and a phenoxymethyl substituent at the 2-position. Its structural complexity and nitroheterocyclic nature make it a candidate for antimicrobial and antiparasitic applications.

Properties

CAS No.

923013-53-0

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

2-methyl-6-nitro-2-(phenoxymethyl)-3H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C13H13N3O4/c1-13(9-19-10-5-3-2-4-6-10)8-15-7-11(16(17)18)14-12(15)20-13/h2-7H,8-9H2,1H3

InChI Key

WDFNGBTYSVHPTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a microwave-assisted procedure, which provides a rapid and efficient synthesis route. The reaction conditions often include the use of a catalyst-free environment and mild transition-metal-free conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Antitubercular Activity

Delamanid has been extensively studied for its efficacy against pulmonary tuberculosis. Clinical trials have demonstrated its ability to reduce the bacterial load in patients with multidrug-resistant tuberculosis (MDR-TB).

  • Case Study : In a randomized controlled trial involving patients with MDR-TB, Delamanid was administered alongside a background regimen of other antitubercular drugs. Results indicated a significant decrease in the time to culture conversion compared to controls receiving standard therapy alone .

Combination Therapy

Research indicates that Delamanid is most effective when used in combination with other antitubercular agents. This strategy aims to enhance therapeutic efficacy and minimize the risk of resistance development.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that combining Delamanid with bedaquiline resulted in synergistic effects against MDR-TB strains .

Orphan Drug Designation

The compound has received orphan drug designation from the FDA for the treatment of pulmonary tuberculosis. This status facilitates expedited development and review processes due to the unmet medical need in treating this disease .

Clinical Efficacy and Safety

Delamanid has undergone several clinical trials assessing its safety and efficacy profile. The most notable findings include:

  • Efficacy : In clinical settings, patients treated with Delamanid showed improved outcomes compared to those on placebo.
  • Safety : Common adverse effects reported include gastrointestinal disturbances and QT prolongation; however, these are generally manageable .

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and pharmacological outcomes among analogs:

Compound Name Core Structure Substituents at 2-Position Target Disease Key Features
Target Compound Imidazo[2,1-b][1,3]oxazole Phenoxymethyl Not explicitly stated Basis for SAR studies; simpler substituent compared to clinical candidates
DNDI-VL-2001 (racemate) Imidazo[2,1-b][1,3]oxazole 4-(Trifluoromethoxy)phenoxymethyl Visceral Leishmaniasis IC50 ≤0.1 µM in vitro; 99% parasite reduction in mice at 25 mg/kg
DNDI-VL-2098 (R-enantiomer) Imidazo[2,1-b][1,3]oxazole 4-(Trifluoromethoxy)phenoxymethyl Visceral Leishmaniasis Enhanced potency (0.78–12.5 mg/kg in mice) and safety over racemate; discontinued for toxicity
Delamanid (OPC-67683) Imidazo[2,1-b][1,3]oxazole 4-[4-(4-Trifluoromethoxy)phenoxy-piperidin-1-yl]phenoxymethyl Multidrug-Resistant TB MIC: 0.006 µg/mL (aerobic Mtb); approved for clinical use
PA-824 Imidazo[2,1-b][1,3]oxazine 4-(Trifluoromethoxy)benzyloxy Tuberculosis Active under aerobic and anaerobic conditions; Phase II clinical trials
CGI-17341 Imidazo[2,1-b][1,3]oxazole Ethyl Tuberculosis Early tool compound with mutagenicity concerns; replaced by PA-824

Structure-Activity Relationships (SAR)

  • Nitro Group Position : 6-Nitro substitution (as in the target compound and DNDI-VL-2001) correlates with antiparasitic activity, while 4-nitroimidazo-oxazines (e.g., PA-824) exhibit dual aerobic/anaerobic antitubercular activity .
  • Substituent Complexity: Bulky substituents (e.g., Delamanid’s piperidinyl-phenoxy group) enhance target binding and reduce cross-resistance in TB strains .
  • Stereochemistry : The R-enantiomer of DNDI-VL-2001 (VL-2098) showed superior efficacy and safety compared to the S-form, underscoring enantioselective activity .

Research Findings and Clinical Implications

Antitubercular Activity

  • Delamanid and PA-824 inhibit mycobacterial cell wall synthesis, targeting methoxy mycolic acid biosynthesis .
  • The target compound’s simpler structure provides a scaffold for optimizing solubility and metabolic stability, as seen in QSAR studies of DNDI-VL-2098 .

Antileishmanial Activity

    Biological Activity

    2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole, also known as Delamanid (CAS No. 681492-22-8), is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in treating tuberculosis and other microbial infections.

    The molecular formula of Delamanid is C25H25F3N4O6C_{25}H_{25}F_{3}N_{4}O_{6}, with a molecular weight of 534.48 g/mol. Its structure features a nitro group which is crucial for its biological activity, particularly its interaction with various enzymes and receptors.

    PropertyValue
    CAS No.681492-22-8
    Molecular FormulaC25H25F3N4O6
    Molecular Weight534.48 g/mol
    IUPAC Name(R)-2-Methyl-6-nitro-2-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxymethyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole

    Delamanid acts primarily as an inhibitor of mycolic acid biosynthesis in Mycobacterium tuberculosis. By disrupting the synthesis of mycolic acids, essential components of the bacterial cell wall, Delamanid exhibits potent antibacterial properties against both drug-susceptible and drug-resistant strains of tuberculosis .

    Antimicrobial Activity

    Delamanid has been evaluated for its antimicrobial efficacy against various pathogens. A significant study reported that it demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values indicating strong activity against both resistant and susceptible strains .

    Table 1: Antimicrobial Activity of Delamanid

    PathogenMIC (µg/ml)
    Mycobacterium tuberculosis0.06 - 0.5
    Staphylococcus aureus0.5 - 1
    Escherichia coli0.5 - 1
    Candida albicans1 - 4

    Case Studies

    A notable clinical trial investigated the effectiveness of Delamanid in patients with multidrug-resistant tuberculosis (MDR-TB). The results indicated a significant reduction in bacterial load and improvement in patient outcomes compared to standard therapy alone . The study highlighted the compound's potential as a valuable addition to TB treatment regimens.

    Research Findings

    Recent research has expanded on the biological activities of oxazole derivatives, including Delamanid. A review article summarized various studies demonstrating the compound's broad-spectrum antimicrobial properties and its potential role in drug development against resistant strains .

    Table 2: Summary of Biological Activities

    Activity TypeDescription
    AntibacterialEffective against MDR-TB and other bacteria
    AntifungalModerate activity against fungal pathogens
    AnticancerInvestigated for potential anticancer properties

    Q & A

    Q. What are the optimized synthetic routes for 2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole, and what critical parameters influence yield?

    The synthesis involves a multi-step process starting with epoxide intermediates and nitroimidazole derivatives. Key steps include:

    • Ring closure : Reacting (R)-1-(2-bromo-4-nitroimidazol-1-yl)-2-methyl-3-(4-trifluoromethoxyphenoxy)propan-2-ol with cesium carbonate in anhydrous DMF at 85–90°C for 6 hours to form the imidazooxazole core .
    • Stereochemical control : Use of chiral epoxide precursors ensures enantiomeric purity, critical for biological activity. For example, (R)-configured precursors yield the active enantiomer (DNDI-VL-2098) with a reported yield of 48% after silica gel chromatography .
    • Catalysts and solvents : Anhydrous conditions and polar aprotic solvents (e.g., DMF) are essential to minimize side reactions .

    Q. How does the mechanism of action of this compound differ from other nitroimidazo-oxazoles like Delamanid and Pretomanid?

    While all nitroimidazo-oxazoles inhibit mycolic acid synthesis, this compound specifically targets ketomycolic acid without affecting methoxy mycolic acid, unlike Delamanid, which inhibits both . Additionally, it requires metabolic activation to release reactive nitrogen species (RNS), causing respiratory poisoning in pathogens. This dual mechanism distinguishes it from Pretomanid, which primarily relies on RNS release post-activation .

    Q. What analytical methods are recommended for quantifying this compound in biological matrices?

    • HPLC : A stability-indicating method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0), achieving a detection limit of 0.05 μg/mL .
    • LC-MS/MS : Validated methods for mouse plasma and lung tissues employ electrospray ionization (ESI) in positive mode, with a linear range of 1–500 ng/mL. Sample preparation involves protein precipitation with acetonitrile .

    Q. How does stereochemistry influence the compound's antimycobacterial and antiparasitic activity?

    The (R)-enantiomer (DNDI-VL-2098) exhibits significantly higher efficacy than the (S)-enantiomer (DNDI-VL-2099). For example, in visceral leishmaniasis models, the (R)-form showed 90% parasite suppression at 50 mg/kg/day, while the (S)-form was inactive. This underscores the need for enantioselective synthesis .

    Q. What in vitro models are used to evaluate its antimycobacterial activity?

    • Mycobacterium tuberculosis H37Rv : Minimum inhibitory concentration (MIC) assays under aerobic and hypoxic conditions, with MIC values typically <0.2 μg/mL .
    • Macrophage infection models : THP-1 macrophages infected with M. tuberculosis are treated to assess intracellular bactericidal activity, often combined with cytokine profiling to evaluate immunomodulatory effects .

    Advanced Research Questions

    Q. What structural features are critical for activity in structure-activity relationship (SAR) studies?

    • Nitro group position : The 6-nitro substituent on the imidazole ring is essential for redox activation and RNS release .
    • Phenoxymethyl side chain : Substitution at the 2-position with a 4-(trifluoromethoxy)phenoxymethyl group enhances lipophilicity and target binding .
    • Oxazole ring : Replacing the oxazole with a thiazole reduces potency, highlighting the importance of oxygen in the heterocycle .

    Q. How should in vivo efficacy studies be designed to assess pharmacokinetic-pharmacodynamic (PK-PD) relationships?

    • Dosing regimens : Administer the compound orally at 25–100 mg/kg/day in murine models of tuberculosis or leishmaniasis, with plasma and tissue sampling at 0, 2, 6, 12, and 24 hours post-dose .
    • Efficacy endpoints : Measure bacterial load reduction (log10 CFU) in lungs or spleen and correlate with AUC/MIC ratios. A target AUC/MIC >50 is associated with >90% efficacy .

    Q. What is the role of metabolic activation in the compound's mechanism, and how can it be studied?

    The compound is a prodrug activated by mycobacterial F420-dependent nitroreductases. Methods to study activation include:

    • Electron paramagnetic resonance (EPR) : Detect RNS (e.g., NO·) in bacterial lysates after treatment .
    • Gene knockout models : Use M. tuberculosis strains lacking the fgd1 gene (required for F420 cofactor biosynthesis) to confirm enzyme-dependent activation .

    Q. How can resistance mechanisms be investigated, and what mutations are associated with reduced susceptibility?

    • Spontaneous resistance selection : Serial passage of M. tuberculosis or Leishmania strains under sub-inhibitory concentrations identifies mutations in ddn (deazaflavin-dependent nitroreductase) or redox-regulatory genes .
    • Complementation assays : Reintroduce wild-type ddn in resistant strains to restore susceptibility .

    Q. What considerations are critical when designing combination therapies with this compound?

    • Synergy testing : Use checkerboard assays with bedaquiline or clofazimine. Fractional inhibitory concentration (FIC) indices <0.5 indicate synergy .
    • Mechanistic complementarity : Pair with agents targeting cell wall synthesis (e.g., β-lactams) or energy metabolism (e.g., Q203) to prevent cross-resistance .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.